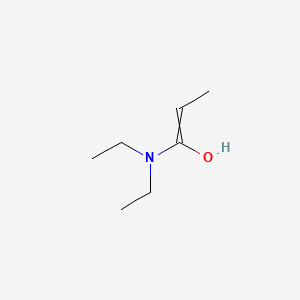![molecular formula C13H22Cl2N2O B13837127 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of piperazine, such as benzyl-substituted piperazines and their corresponding alcohols or amines .
Scientific Research Applications
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[(2R)-4-Benzyl-2-piperazinyl]methanol dihydrochloride: A similar compound with a methanol group instead of an ethanol group.
2-[(2R,5S)-5-Isobutyl-1-propyl-2-piperazinyl]ethanol dihydrochloride: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is unique due to its specific benzyl and ethanol substituents, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other piperazine derivatives .
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H/t13-;;/m1../s1 |
InChI Key |
QTEPLWCXIRWBDW-FFXKMJQXSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
C1CN(CC(N1)CCO)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















